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Compound of Interest

Compound Name:
Methyl 4-methylpyrazolo[1,5-

a]pyridine-3-carboxylate

CAS No.: 127717-19-5

Cat. No.: B1591121

Get Quote

Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry,

serving as a robust bioisostere for the purine ring of ATP. Its planar, aromatic, and nitrogen-rich

architecture allows it to form critical hydrogen bonds within the hinge region of kinase ATP-

binding pockets. Unlike traditional indoles or purines, this scaffold offers unique vectors for

substitution (specifically at C-2, C-3, and C-7) to tune solubility, selectivity, and metabolic

stability.

This guide provides a comprehensive technical workflow for researchers, covering the rational

design principles, a scalable [3+2] cycloaddition synthetic protocol, and a TR-FRET

biochemical validation assay.

Structural Logic & Pharmacophore Mapping (SAR)
The ATP-Mimetic Mechanism
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The core utility of the pyrazolo[1,5-a]pyridine lies in its ability to anchor into the kinase hinge

region.

N-1 Nitrogen: Acts as a hydrogen bond acceptor.

C-3 Position: Ideal for introducing aryl/heteroaryl groups to access the "gatekeeper" residue

or the solvent-exposed front.

C-7 Position: Often exploited to induce a twist in the molecule or interact with the ribose-

binding pocket, improving selectivity profiles against off-target kinases.

Visualization: SAR Decision Matrix
The following diagram illustrates the logical flow of substituent selection based on the kinase

pocket topology.
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Caption: Pharmacophore mapping of the pyrazolo[1,5-a]pyridine scaffold showing critical

substitution vectors for kinase inhibition.

Protocol A: Chemical Synthesis via [3+2]
Cycloaddition[1][2][3]
Rationale
While several routes exist, the [3+2] cycloaddition of N-aminopyridinium salts with alkynes is

the superior method for library generation. It is convergent, often metal-free, and tolerates a
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wide range of functional groups, avoiding the harsh conditions of traditional hydrazine

condensations.

Reagents & Equipment
Starting Material: Substituted Pyridine.[1][2]

Aminating Agent:O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid

(HOSA).

Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).

Base: Potassium Carbonate (

) or DBU.

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
Preparation of N-aminopyridinium Salt:

Dissolve the pyridine derivative (1.0 equiv) in DCM.

Add MSH (1.2 equiv) dropwise at 0°C.

Stir at room temperature (RT) for 2–4 hours.

Precipitate with diethyl ether, filter, and dry the salt.

Cycloaddition:

Suspend the N-aminopyridinium salt (1.0 equiv) in MeCN.

Add the alkyne (e.g., ethyl propiolate, 1.2 equiv).

Add

(2.5 equiv) slowly (exothermic reaction).
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Critical Step: Stir vigorously at RT open to air (oxidative cycloaddition) for 12 hours.

Workup:

Filter off inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
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Caption: Convergent synthesis strategy utilizing N-aminopyridinium salts for rapid scaffold

assembly.

Protocol B: Biochemical Validation (TR-FRET Assay)
Rationale
To validate the kinase inhibitory potential, a Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) assay (e.g., LanthaScreen™) is recommended.[3] This format is robust

against compound autofluorescence and allows for the determination of

and binding kinetics (

).

Assay Principle
A Terbium (Tb)-labeled antibody binds to the kinase. A fluorescent tracer (Alexa Fluor 647

conjugate) binds to the ATP pocket.

No Inhibitor: Tracer binds

FRET occurs (High TR-FRET signal).

Inhibitor Present: Tracer displaced

FRET disrupted (Low TR-FRET signal).

Detailed Protocol
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Plate Preparation:

Use a white, low-volume 384-well plate.

Dispense 5
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L of test compound (3x serial dilution in 1% DMSO).

Enzyme/Antibody Mix:

Prepare a solution containing the Kinase (e.g., 5 nM) and Tb-labeled Antibody (e.g., 2 nM).

Add 5

L of this mix to the wells.

Incubate 15 mins to allow antibody-kinase association.

Tracer Addition:

Add 5

L of Kinase Tracer (at

concentration, typically 10–50 nM).

Incubation & Read:

Incubate for 60 minutes at RT in the dark.

Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission

2: 520 nm [Tracer]).

Data Analysis:

Calculate TR-FRET Ratio =

.

Plot Ratio vs. log[Compound] to determine

.

Assay Logic Diagram
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Caption: Competitive binding mechanism in TR-FRET kinase assays used for IC50

determination.

Data Summary: Substituent Effects
The following table summarizes expected trends based on literature data for pyrazolo[1,5-

a]pyridine derivatives against common kinase targets (e.g., p38 MAPK, PI3K).
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Position Substituent Effect on Potency
Effect on
Properties

C-2 Phenyl / Heteroaryl Moderate Increase

Establishes

hydrophobic contact;

can affect planarity.

C-3 Amide / Urea Linker Critical Increase

Primary vector for H-

bonding with Asp-Phe-

Gly (DFG) motif.

C-3 Halogen (Br/I) Neutral

Useful synthetic

handle for cross-

coupling

(Suzuki/Sonogashira).

C-7
Morpholine /

Piperazine

Neutral / Slight

Decrease

Major Solubility

Booster. Reduces

logD.

C-7
Methyl /

Trifluoromethyl
Variable

Induces backbone

twist; improves

selectivity by clashing

with non-target

pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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